1-(5-Chloro-2-methylphenyl)ethanol
Description
1-(5-Chloro-2-methylphenyl)ethanol (C₉H₁₁ClO, molecular weight: 170.64 g/mol) is a secondary alcohol featuring a chloro substituent at the 5-position and a methyl group at the 2-position on the phenyl ring. The hydroxyl group at the benzylic position imparts moderate polarity, influencing its solubility and reactivity.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCQPZPKZXHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-chloro-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of 1-(5-Chloro-2-methylphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(5-chloro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 1-(5-chloro-2-methylphenyl)ethane, using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Sodium methoxide (NaOCH3)
Major Products:
Oxidation: 1-(5-Chloro-2-methylphenyl)ethanone
Reduction: 1-(5-Chloro-2-methylphenyl)ethane
Substitution: 1-(5-Methoxy-2-methylphenyl)ethanol
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chlorine atom and the hydroxyl group allows for specific interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Polarity: The hydroxyl group in 1-(5-Chloro-2-methylphenyl)ethanol increases polarity compared to ketone analogs (e.g., 1-(5-Chloro-2-phenoxyphenyl)ethanone), likely enhancing water solubility.
- Melting Points: Ortho-substituted compounds (e.g., 1-(2-Chlorophenyl)ethanol ) often exhibit lower melting points due to reduced crystallinity compared to para-substituted isomers.
Biological Activity
1-(5-Chloro-2-methylphenyl)ethanol, a chlorinated derivative of phenylethanol, has garnered attention for its potential biological activities. With the molecular formula C9H11ClO and a molecular weight of 170.63 g/mol, this compound is characterized by a chlorine atom at the 5th position and a methyl group at the 2nd position on the benzene ring. Its unique structure suggests various interactions with biological systems, making it a subject of interest in medicinal and biochemical research.
Target of Action : This compound likely interacts with proteins or enzymes, altering their functions. Compounds with similar structures often affect pathways involving the metabolism of aromatic compounds, suggesting potential applications in drug development and therapeutic interventions.
Mode of Action : The compound may undergo reactions at the benzylic position, influencing cellular metabolism or signaling pathways. Its high gastrointestinal absorption and blood-brain barrier permeability indicate significant systemic effects post-administration.
Biological Activities
1-(5-Chloro-2-methylphenyl)ethanol has been studied for several biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial therapies .
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant capabilities, which could contribute to cellular protection against oxidative stress .
Research Findings
Recent studies have provided insights into the biological activities of 1-(5-Chloro-2-methylphenyl)ethanol:
- Case Study 1 : A study examined the compound's effect on bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .
- Case Study 2 : In another investigation, the anti-inflammatory effects were assessed in vitro using human cell lines. The compound reduced pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory action.
Comparative Analysis
To better understand the unique properties of 1-(5-Chloro-2-methylphenyl)ethanol, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| 1-(5-Chloro-2-methylphenyl)ethanol | Yes | Yes | Potentially |
| 1-(5-Chloro-2-methoxyphenyl)ethanol | Moderate | No | Yes |
| 1-(5-Bromo-2-methylphenyl)ethanol | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
